2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981720
InChI: InChI=1S/C23H18ClN3O2/c24-17-8-6-16(7-9-17)20-13-26-23(25)27-22(20)19-11-10-18(12-21(19)28)29-14-15-4-2-1-3-5-15/h1-13,28H,14H2,(H2,25,26,27)
SMILES:
Molecular Formula: C23H18ClN3O2
Molecular Weight: 403.9 g/mol

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol

CAS No.:

Cat. No.: VC14981720

Molecular Formula: C23H18ClN3O2

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol -

Specification

Molecular Formula C23H18ClN3O2
Molecular Weight 403.9 g/mol
IUPAC Name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Standard InChI InChI=1S/C23H18ClN3O2/c24-17-8-6-16(7-9-17)20-13-26-23(25)27-22(20)19-11-10-18(12-21(19)28)29-14-15-4-2-1-3-5-15/h1-13,28H,14H2,(H2,25,26,27)
Standard InChI Key BRNLNDYPELELRX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-phenylmethoxyphenol, reflects its multi-component architecture. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 2-Amino group: Enhances hydrogen-bonding potential.

    • 5-(4-Chlorophenyl): Introduces hydrophobic and electron-withdrawing effects.

    • 6-Trifluoromethyl: Contributes steric bulk and electron-deficient character.

    • 4-Phenolic ether (benzyloxy): Modifies solubility and metabolic stability .

The canonical SMILES representation (C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O) provides a machine-readable description of its connectivity.

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble the pyrimidine core and attach substituents. A representative pathway includes:

  • Pyrimidine ring formation: Cyclization of thiourea derivatives with β-diketones or malononitrile under acidic conditions .

  • Functionalization:

    • Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling.

    • Trifluoromethylation using Ruppert-Prakash reagent (TMSCF<sub>3</sub>).

    • Benzyloxy group installation through nucleophilic aromatic substitution .

Critical reaction parameters:

  • Temperature: Controlled heating (80–120°C) to prevent side reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium catalysts for cross-coupling steps .

Analytical techniques such as HPLC (purity >95%) and <sup>1</sup>H/<sup>13</sup>C NMR (structural confirmation) ensure product quality.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Functional GroupReactivityExample Reactions
Amino (-NH<sub>2</sub>)Nucleophilic substitutionAcylation, sulfonation
Trifluoromethyl (-CF<sub>3</sub>)Electron-withdrawingResistance to oxidation
Benzyloxy (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>)Acid-labileCleavage under HCl/MeOH

For instance, the amino group undergoes acylation with acetic anhydride to yield acetamide derivatives, while the benzyloxy group can be deprotected under acidic conditions to reveal a phenolic -OH .

Biological Activity and Mechanism of Action

Cytotoxic and Enzymatic Inhibition

In vitro studies on structurally analogous pyrimidines (e.g., thieno[2,3-d]pyrimidines) demonstrate:

  • EGFR tyrosine kinase inhibition: IC<sub>50</sub> values in the nanomolar range (e.g., compound 3b: 12 nM) .

  • Antiproliferative activity: Inhibition of MCF-7 breast cancer cells (IC<sub>50</sub>: 1.8–4.3 μM) .

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the 4-chlorophenyl moiety stabilizes π-π stacking interactions with aromatic residues .

Pharmacological Applications

Anticancer Drug Development

Pyrimidine derivatives are explored as:

  • Kinase inhibitors: Targeting EGFR, VEGFR, and PDGFR.

  • Apoptosis inducers: Upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) .

Antibacterial and Antiviral Agents

Structural analogs exhibit:

  • MIC values: 2–8 μg/mL against Staphylococcus aureus.

  • HCV protease inhibition: EC<sub>50</sub> < 10 μM.

Spectroscopic and Physicochemical Characterization

Key Analytical Data

  • Melting point: 144–146°C (DSC).

  • Solubility: <0.1 mg/mL in water; >50 mg/mL in DMSO.

  • UV-Vis: λ<sub>max</sub> = 274 nm (π→π* transition).

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>):

  • δ 5.08 (s, 2H, -OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>).

  • δ 7.24–8.65 (m, aromatic protons) .

Related Compounds and Structure-Activity Relationships

Analog Comparison

CompoundStructural VariationActivity (IC<sub>50</sub>)
3bThieno[2,3-d]pyrimidine coreEGFR: 12 nM
VC14981574Trifluoromethyl, benzyloxyAnticancer: 1.8 μM

Removing the trifluoromethyl group reduces enzymatic inhibition by 15-fold, underscoring its role in target binding .

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